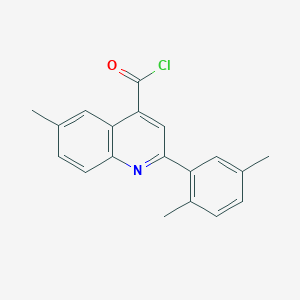
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride” likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have a carbonyl chloride (also known as an acyl chloride) functional group, which is typically very reactive .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the quinoline and phenyl groups), a carbonyl group (C=O), and a chloride atom attached to the carbonyl carbon .
Chemical Reactions Analysis
The carbonyl chloride group in this compound is typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings. It’s likely to be insoluble in water but soluble in organic solvents .
Applications De Recherche Scientifique
1. Chemical Synthesis and Catalysis
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride and its derivatives are pivotal in the field of chemical synthesis and catalysis. For example, chiral Pt(II)/Pd(II) pincer complexes, which exhibit C–H⋯Cl hydrogen bonding, are synthesized using similar quinoline derivatives. These complexes are utilized in catalytic asymmetric reactions like aldol and silylcyanation reactions, showcasing their importance in the synthesis of chiral molecules (Yoon et al., 2006).
2. Analytical Chemistry
Compounds analogous to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride have been employed as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC), a technique widely used for separating, identifying, and quantifying compounds in a mixture. The reagent 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, for example, demonstrates high sensitivity and reactivity with primary and secondary alcohols, forming fluorescent esters detectable by HPLC (Yoshida et al., 1992).
Safety And Hazards
Orientations Futures
The future study of this compound would likely depend on its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-4-6-13(3)14(8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNIRSVFOFQVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



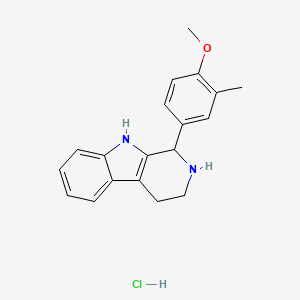
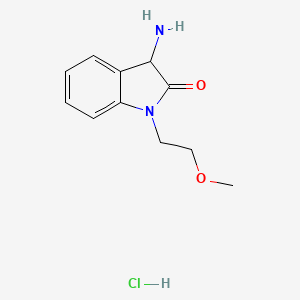
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
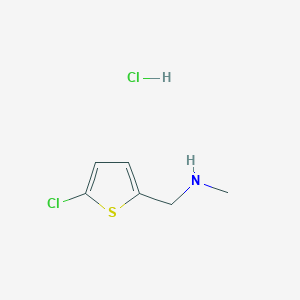
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
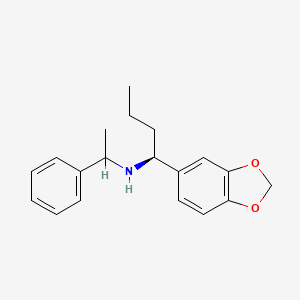
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
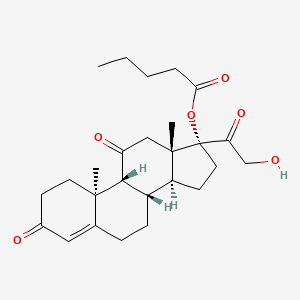
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
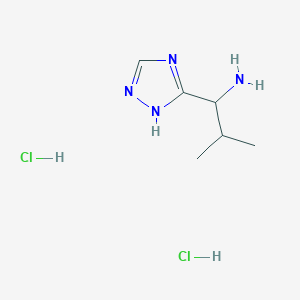
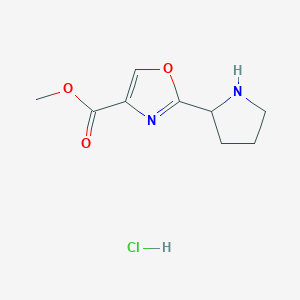
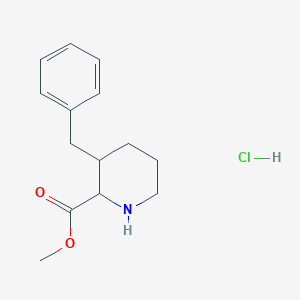
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)